4-Methoxy-3,5-dimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and two methyl groups on the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-methoxy-3,5-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The general reaction conditions include:
Reactants: 4-Methoxy-3,5-dimethylbenzene and chlorosulfonic acid.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the sulfonyl chloride.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Equipped with cooling systems to maintain the desired temperature.
Continuous Addition: Chlorosulfonic acid is added gradually to control the reaction rate and temperature.
Purification: The crude product is purified by distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Hydrides: Formed by reduction.
Scientific Research Applications
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as the sulfonylation of proteins and peptides.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the sulfonylated product.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 3,5-Dimethylbenzenesulfonyl chloride
- 4-Chloro-3,5-dimethylbenzenesulfonyl chloride
Uniqueness
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity of the sulfonyl chloride group.
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-8(14(10,11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVNPNJUIRSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626051 | |
Record name | 4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75157-75-4 | |
Record name | 4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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